molecular formula C24H22N6O3 B2363663 6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415488-83-2

6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No. B2363663
M. Wt: 442.479
InChI Key: CJHMSGGBKIQWIQ-UHFFFAOYSA-N
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Description

6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
BenchChem offers high-quality 6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent and Selective Inhibitors Synthesis

This compound has been explored as a potent and selective inhibitor for enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is relevant in developing treatments for conditions such as type-2 diabetes. These inhibitors have been synthesized using carbon-13 and carbon-14 labels to facilitate studies in drug metabolism, pharmacokinetics, and bioanalytics (Latli et al., 2017).

Ultrasonic Irradiation in Synthesis

The compound and its derivatives have been synthesized using ultrasonic irradiation in aqueous media, demonstrating its potential as corrosion inhibitors for mild steel in acidic environments. This approach highlights the compound's application in materials science, particularly in corrosion resistance (Dandia et al., 2013).

Spectroscopic Analysis and Structural Features

Studies focusing on the spectroscopic analysis of similar pyridine derivatives reveal insights into their structural features. These compounds have been analyzed for their optical properties using UV-vis absorption and fluorescence spectroscopy, contributing to our understanding of their molecular characteristics (Cetina et al., 2010).

Antimicrobial Activity

Certain derivatives of this compound have shown significant antimicrobial activity. These findings are crucial for developing new antibacterial agents, with minimal inhibitory concentration values suggesting potential effectiveness against various bacterial strains (Bogdanowicz et al., 2013).

Applications in Electronics

The pyrazolo[4,3-b]pyridine derivatives of this compound have been studied for their thermal stability and polycrystalline structure, leading to applications in electronic devices. Such studies are vital in exploring new materials for electronic and optoelectronic applications (El-Menyawy et al., 2019).

Molecular Docking and Screening

This compound has been part of studies involving molecular docking and in vitro screening, particularly for newly synthesized derivatives. Such research aids in identifying promising compounds for antimicrobial and antioxidant activities, highlighting the compound's pharmaceutical relevance (Flefel et al., 2018).

properties

IUPAC Name

6-[5-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-33-20-9-22(31)30(19-5-3-2-4-6-19)27-23(20)24(32)29-14-17-12-28(13-18(17)15-29)21-8-7-16(10-25)11-26-21/h2-9,11,17-18H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHMSGGBKIQWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

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